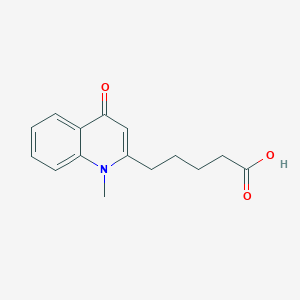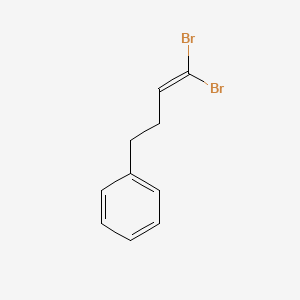
1,1-Dibromo-4-phenyl-1-butene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1-Dibromo-4-phenyl-1-butene is an organic compound with the molecular formula C10H10Br2. It is a derivative of butene, featuring two bromine atoms and a phenyl group attached to the first carbon atom of the butene chain. This compound is of interest in organic synthesis and various chemical reactions due to its unique structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
1,1-Dibromo-4-phenyl-1-butene can be synthesized through the bromination of 4-phenyl-1-butene. The reaction typically involves the addition of bromine (Br2) to the double bond of 4-phenyl-1-butene under controlled conditions. The reaction is carried out in an inert solvent such as carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2) at low temperatures to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the product. The bromination process is monitored to minimize the formation of by-products and ensure efficient conversion of the starting material.
化学反応の分析
Types of Reactions
1,1-Dibromo-4-phenyl-1-butene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amines (NH2-).
Elimination Reactions: The compound can undergo dehydrohalogenation to form alkenes or alkynes.
Addition Reactions: The double bond in the butene chain can participate in electrophilic addition reactions with halogens, hydrogen halides, and other electrophiles.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar solvents like ethanol or dimethyl sulfoxide (DMSO).
Elimination Reactions: Strong bases like sodium ethoxide (NaOEt) or potassium hydroxide (KOH) in ethanol or methanol.
Addition Reactions: Bromine (Br2) or hydrogen bromide (HBr) in inert solvents like carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2).
Major Products Formed
Substitution Reactions: Formation of phenyl-substituted alcohols, ethers, or amines.
Elimination Reactions: Formation of phenyl-substituted alkenes or alkynes.
Addition Reactions: Formation of dibromo or bromo-substituted butenes.
科学的研究の応用
1,1-Dibromo-4-phenyl-1-butene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules, pharmaceuticals, and agrochemicals.
Material Science: Employed in the preparation of polymers and advanced materials with specific properties.
Medicinal Chemistry: Investigated for its potential use in the development of new drugs and therapeutic agents.
Chemical Biology: Utilized in the study of biochemical pathways and molecular interactions.
作用機序
The mechanism of action of 1,1-dibromo-4-phenyl-1-butene involves its reactivity towards nucleophiles and electrophiles. The presence of bromine atoms and a phenyl group influences its chemical behavior. In substitution reactions, the bromine atoms are displaced by nucleophiles, leading to the formation of new carbon-nucleophile bonds. In elimination reactions, the compound undergoes dehydrohalogenation to form alkenes or alkynes. The phenyl group can stabilize intermediates through resonance effects, enhancing the compound’s reactivity.
類似化合物との比較
1,1-Dibromo-4-phenyl-1-butene can be compared with other similar compounds such as:
1,1-Dibromo-2-phenyl-1-butene: Similar structure but with the phenyl group attached to the second carbon atom.
1,1-Dibromo-4-methyl-1-butene: Similar structure but with a methyl group instead of a phenyl group.
1,1-Dibromo-4-ethyl-1-butene: Similar structure but with an ethyl group instead of a phenyl group.
The uniqueness of this compound lies in the presence of the phenyl group, which imparts distinct chemical properties and reactivity compared to its analogs.
特性
分子式 |
C10H10Br2 |
|---|---|
分子量 |
289.99 g/mol |
IUPAC名 |
4,4-dibromobut-3-enylbenzene |
InChI |
InChI=1S/C10H10Br2/c11-10(12)8-4-7-9-5-2-1-3-6-9/h1-3,5-6,8H,4,7H2 |
InChIキー |
BZNQZVXOAKGQOZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CCC=C(Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Nonanal, 9-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B14289597.png)
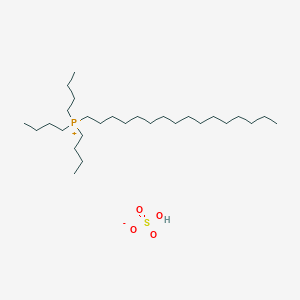
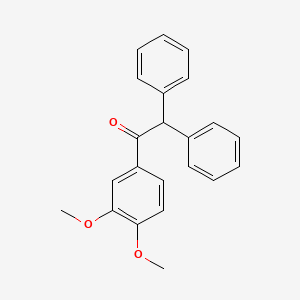

![1-[2-(Dodecylamino)-2-oxoethyl]-3-(phenylcarbamoyl)pyridin-1-ium chloride](/img/structure/B14289610.png)
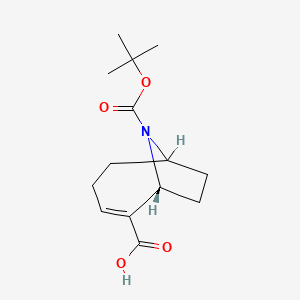
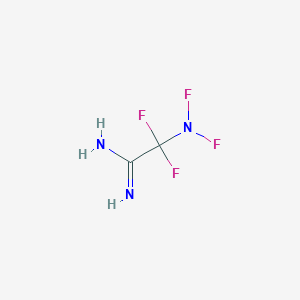
![Ethanone, 1-[4-(methylsulfonyl)-1-naphthalenyl]-](/img/structure/B14289650.png)
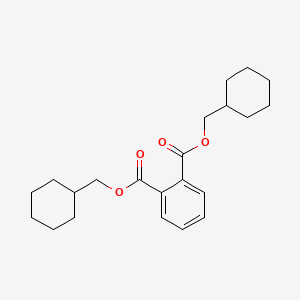
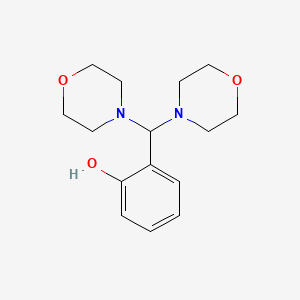
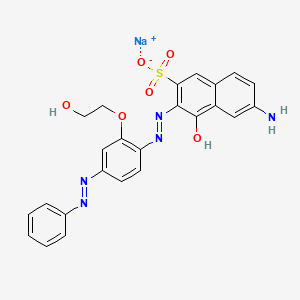
![[4,7-Dihydro-2-benzofuran-1,3-diylbis(oxy)]bis(trimethylsilane)](/img/structure/B14289665.png)

